molecular formula C26H33ClN2O3 B13444186 A457 Antagonist

A457 Antagonist

Cat. No.: B13444186
M. Wt: 457.0 g/mol
InChI Key: IOXBZEKQVLIIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A457 Antagonist is a small molecule that acts as an antagonist for the prokineticin receptor 2 (PKR2). This receptor is involved in various physiological processes, including angiogenesis, neurogenesis, and inflammation. This compound has shown potential in rescuing certain disease-associated mutations in PKR2, making it a promising candidate for therapeutic applications .

Preparation Methods

The synthesis of A457 Antagonist involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. general synthetic methods for similar small molecules typically involve:

Chemical Reactions Analysis

A457 Antagonist undergoes various chemical reactions, including:

Scientific Research Applications

A457 Antagonist has several scientific research applications:

Mechanism of Action

A457 Antagonist exerts its effects by binding to the prokineticin receptor 2 and inhibiting its activity. This receptor is a G protein-coupled receptor that plays a role in various cellular processes. By blocking the receptor, this compound can modulate signaling pathways involved in angiogenesis, neurogenesis, and inflammation. The compound’s ability to rescue certain PKR2 mutations suggests that it can restore normal receptor function in cells where the receptor is otherwise dysfunctional .

Comparison with Similar Compounds

A457 Antagonist is unique in its ability to rescue specific PKR2 mutations, a feature not commonly found in other prokineticin receptor antagonists. Similar compounds include:

These compounds, while similar in their antagonistic properties, target different receptors and have distinct therapeutic applications. This compound’s specificity for PKR2 and its ability to rescue receptor function make it a valuable tool in both research and potential therapeutic contexts .

Properties

Molecular Formula

C26H33ClN2O3

Molecular Weight

457.0 g/mol

IUPAC Name

1-benzyl-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3

InChI Key

IOXBZEKQVLIIQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)C3CCN(C3)CC4=CC=CC=C4

Origin of Product

United States

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